Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1087209-93-5
VCID: VC2721199
InChI: InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H
SMILES: COC(=O)C1CCN(C1)CC2=CC=CC=C2.Cl
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride

CAS No.: 1087209-93-5

Cat. No.: VC2721199

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride - 1087209-93-5

Specification

CAS No. 1087209-93-5
Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
IUPAC Name methyl 1-benzylpyrrolidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H
Standard InChI Key RYHCDXMOXVQSLW-UHFFFAOYSA-N
SMILES COC(=O)C1CCN(C1)CC2=CC=CC=C2.Cl
Canonical SMILES COC(=O)C1CCN(C1)CC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Properties

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride belongs to the class of pyrrolidine derivatives, characterized by its distinctive structural features. Its chemical structure consists of a pyrrolidine ring substituted with a benzyl group and a carboxylate functional group, forming a hydrochloride salt. This structural arrangement contributes to its specific chemical behavior and potential biological activities.

Basic Identification Data

The compound's fundamental identifiers and chemical properties are summarized in the following table:

ParameterValue
CAS Number1087209-93-5
Molecular FormulaC₁₃H₁₈ClNO₂
Molecular Weight255.74 g/mol
Parent CompoundMethyl 1-benzylpyrrolidine-3-carboxylate (CAS: 17012-21-4)
PubChem CID73553754
IUPAC Namemethyl 1-benzylpyrrolidine-3-carboxylate;hydrochloride

Structural Representation

The compound's structure includes several key functional groups that determine its reactivity:

  • A pyrrolidine ring forming the core nitrogen-containing heterocycle

  • A benzyl substituent attached to the nitrogen atom of the pyrrolidine

  • A methyl carboxylate group at the 3-position of the pyrrolidine ring

  • A hydrochloride salt formation

Chemical Identifiers

For computational and database purposes, the compound is represented by the following chemical identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C13H17NO2.ClH/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H
Standard InChIKeyRYHCDXMOXVQSLW-UHFFFAOYSA-N
SMILESCOC(=O)C1CCN(C1)CC2=CC=CC=C2.Cl

These identifiers enable precise chemical database searches and computational analyses of the compound's properties .

Physical Properties

The physical properties of Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride provide important information for handling, storage, and application in research settings. While specific data for the hydrochloride salt is limited, some properties can be inferred from its parent compound and similar structures.

General Physical Characteristics

The compound typically appears as a solid salt at standard conditions, distinguishing it from its parent compound which is a liquid. The hydrochloride salt formation affects its solubility profile, typically enhancing water solubility compared to the free base form.

Physical Properties of Related Compounds

For reference, the properties of the parent compound (free base) are provided:

PropertyValue
Physical State (20°C)Liquid
Boiling Point105°C at 4 mmHg
Flash Point105°C
Specific Gravity (20/20)1.08
Refractive Index1.52

It should be noted that the hydrochloride salt form would exhibit different physical properties, particularly in terms of melting point, solubility, and physical state .

Synthesis and Reactivity

Synthetic Approaches

The synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride typically involves:

  • Formation of the parent compound (Methyl 1-benzylpyrrolidine-3-carboxylate)

  • Conversion to the hydrochloride salt

The parent compound can be synthesized through N-alkylation of pyrrolidine-3-carboxylic acid methyl ester with benzyl chloride under appropriate conditions. The resulting free base is then treated with hydrogen chloride to form the hydrochloride salt.

Reactivity Profile

The compound's reactivity is influenced by its functional groups:

  • The ester group is susceptible to hydrolysis, potentially yielding the corresponding carboxylic acid

  • The tertiary amine can participate in various reactions including quaternization, oxidation, and coordination with metals

  • The benzyl group may undergo hydrogenolysis under specific conditions

These reactive sites make the compound valuable as a building block in organic synthesis pathways.

Applications and Research Significance

Neuroscience Research

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride has significant applications in neuroscience research, particularly in studies related to neurotransmitter modulation. It serves as a valuable tool for researchers exploring potential treatments for neurological disorders. The compound's structural features may allow it to interact with specific neural receptors or pathways relevant to neurological function.

Medicinal Chemistry

In medicinal chemistry, the compound serves as:

  • A building block for the synthesis of more complex bioactive molecules

  • A potential lead compound for developing neurologically active agents

  • A structural template for structure-activity relationship studies

These applications stem from the compound's structural similarity to various bioactive molecules containing pyrrolidine rings.

Organic Synthesis

As an intermediate in organic synthesis, the compound offers several advantages:

  • Multiple reactive sites for further functionalization

  • A defined stereochemistry at the 3-position that can be utilized in stereoselective synthesis

  • Potential for conversion to various derivatives through modification of the ester group

These characteristics make it valuable in the preparation of more complex molecules for various applications.

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride exist, each with distinct properties and applications:

CompoundCAS NumberKey Structural DifferenceNotable Property
Methyl 1-benzyl-3-phenyl-3-pyrrolidinecarboxylate124562-89-6Additional phenyl group at 3-positionHigher molecular weight (295.375 g/mol)
(R)-Methyl pyrrolidine-3-carboxylate hydrochloride874964-22-4Lacks benzyl group, has stereochemistryLower molecular weight (165.62 g/mol)
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride3939-01-3Piperidine ring with ketone functionalityDifferent pharmacological profile

These structural differences result in varying physical, chemical, and potentially biological properties .

Structure-Activity Relationships

The relationship between structural features and biological activity provides valuable insights:

  • The pyrrolidine ring is common in many neuroactive compounds

  • The benzyl group often contributes to binding with protein targets through π-π interactions

  • The ester functionality provides a site for potential metabolic transformation or further chemical modification

These structure-activity relationships guide the design of related compounds with optimized properties for specific applications .

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